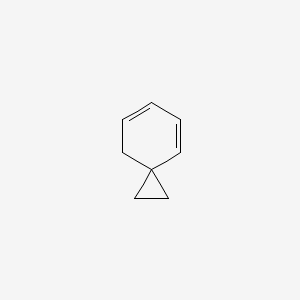
Spiro(2.5)octa-4,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(25)octa-4,6-diene is a unique organic compound characterized by its spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(2.5)octa-4,6-diene typically involves the use of para-quinone methides. One efficient one-pot approach employs para-quinone methides under mild conditions without the use of metals. This method proceeds smoothly in high yields and results in the formation of this compound with consecutive quaternary centers .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and the use of para-quinone methides can be adapted for large-scale production. The scalability of the one-pot synthesis approach makes it a promising candidate for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Spiro(2.5)octa-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic ketones.
Reduction: Reduction reactions can lead to the formation of spirocyclic alcohols.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spirocyclic compounds. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
Spiro(2.5)octa-4,6-diene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: Spirocyclic compounds, including this compound, have shown potential biological activities, such as antitumor properties.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro(2.5)octa-4,6-diene involves its interaction with molecular targets, such as DNA. The compound can alkylate DNA, leading to the formation of covalent bonds with nucleophilic sites on the DNA molecule. This interaction can disrupt DNA replication and transcription, resulting in antitumor effects . The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Spiro(2.5)octa-4,7-dien-6-one: This compound shares a similar spirocyclic structure but differs in the position of the double bonds.
Spirocyclopropanes: These compounds have a spirocyclic structure with a cyclopropane ring.
Uniqueness
Spiro(2.5)octa-4,6-diene is unique due to its specific spirocyclic structure and the position of its double bonds. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
53143-64-9 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
spiro[2.5]octa-5,7-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8(5-3-1)6-7-8/h1-4H,5-7H2 |
InChI Key |
LNHLZGKIMCRSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















